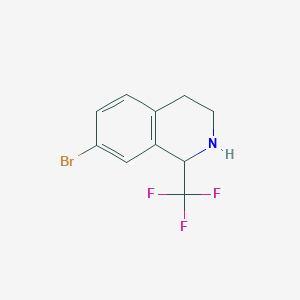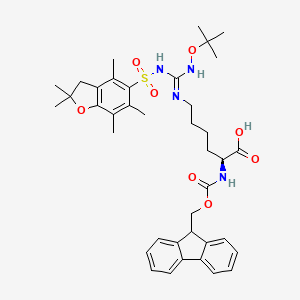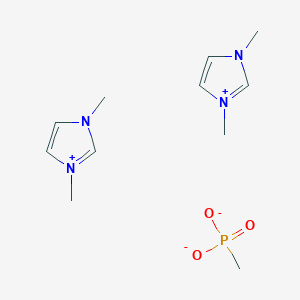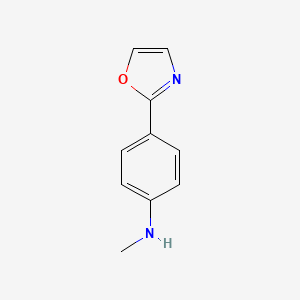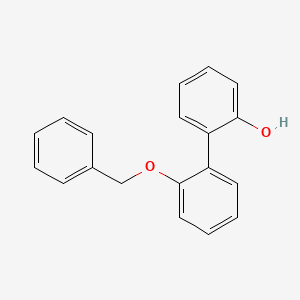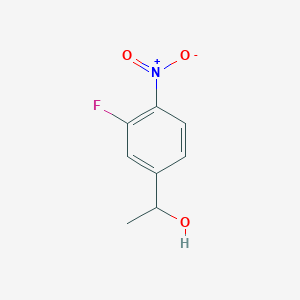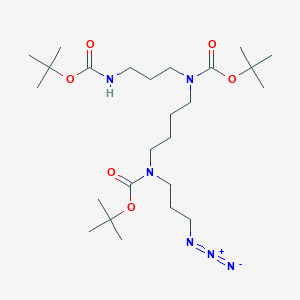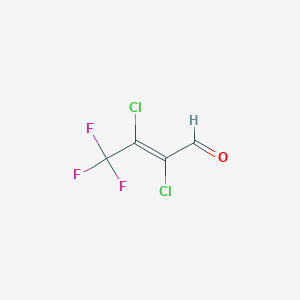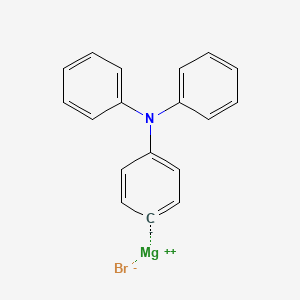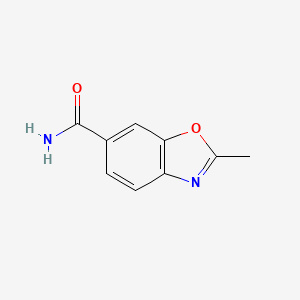
MFCD21984516
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-benzooxazole-6-carboxylic acid amide . It has the molecular formula C9H8N2O2 and a molecular weight of 176.17631 g/mol . This compound is a derivative of benzooxazole, which is a heterocyclic aromatic organic compound. Benzooxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
作用机制
Target of Action
Similar benzoxazole derivatives have been reported to inhibit cholinesterases , and have anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes . These enzymes play a crucial role in inflammation and pain signaling in the body.
Mode of Action
Benzoxazole derivatives have been reported to inhibit cholinesterases on both the peripheral anionic and catalytic anionic sides . In the context of anti-inflammatory activity, benzoxazole derivatives have shown inhibition of COX-1 and COX-2 enzymes .
Biochemical Pathways
Based on the reported activities of similar benzoxazole derivatives, it can be inferred that the compound may influence pathways related to inflammation and pain signaling, particularly those involving cox-1 and cox-2 enzymes .
Result of Action
Similar benzoxazole derivatives have demonstrated anti-inflammatory properties by inhibiting cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the body’s inflammatory response.
生化分析
Biochemical Properties
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Cellular Effects
Benzoxazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some benzoxazole derivatives have been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains .
Molecular Mechanism
Benzoxazole derivatives have been found to interact with a variety of biomolecules, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .
Dosage Effects in Animal Models
Benzoxazole derivatives have been evaluated for their anti-inflammatory properties .
Metabolic Pathways
Benzoxazole derivatives have been found to interact with a variety of enzymes and cofactors .
Transport and Distribution
Benzoxazole derivatives have been found to interact with a variety of transporters and binding proteins .
Subcellular Localization
Benzoxazole derivatives have been found to interact with a variety of subcellular compartments and organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-benzooxazole-6-carboxylic acid amide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-benzooxazole-6-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid amide group to other functional groups such as amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学研究应用
2-Methyl-benzooxazole-6-carboxylic acid amide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
相似化合物的比较
Similar Compounds
- 2-Methyl-benzooxazole-5-carboxylic acid amide
- 2-Methyl-benzooxazole-7-carboxylic acid amide
- 2-Methyl-benzooxazole-4-carboxylic acid amide
Uniqueness
2-Methyl-benzooxazole-6-carboxylic acid amide is unique due to its specific substitution pattern on the benzooxazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields .
属性
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-11-7-3-2-6(9(10)12)4-8(7)13-5/h2-4H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLOBFVGNYAIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[3,5-di(trifluoromethyl)phenyl] carbonate](/img/structure/B6357717.png)
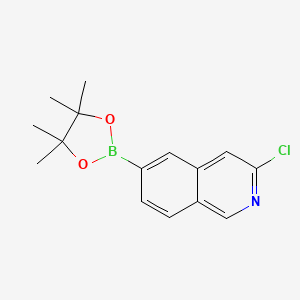
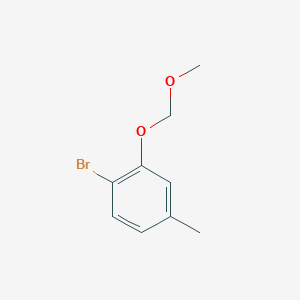
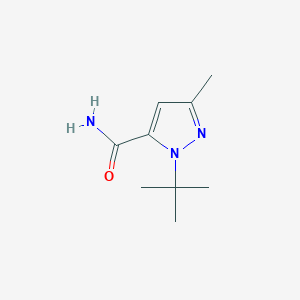
![5-[(tert-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)
